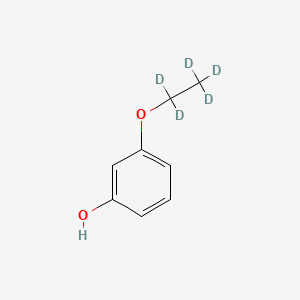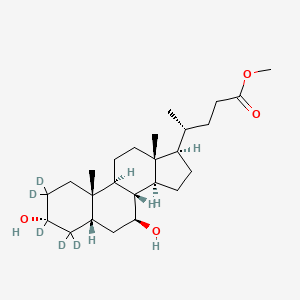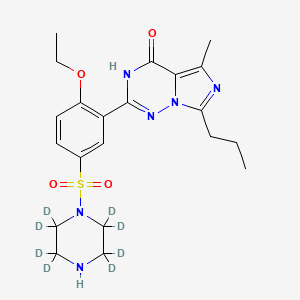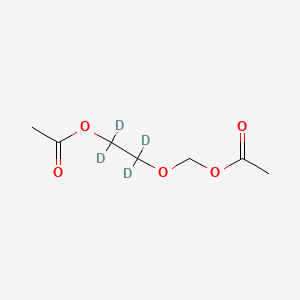
Almotriptan-d6 Chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Almotriptan-d6 Hydrochloride is a deuterated form of Almotriptan, a selective serotonin receptor agonist used primarily for the treatment of migraine headaches. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various pharmacokinetic and pharmacodynamic studies .
Applications De Recherche Scientifique
Almotriptan-d6 Hydrochloride is extensively used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterated form allows for precise tracking and analysis of the compound’s absorption, distribution, metabolism, and excretion in the body.
Pharmacodynamic Studies: It helps in understanding the drug’s mechanism of action and its interaction with biological targets.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of Almotriptan in biological samples.
Medicinal Chemistry: Facilitates the development of new therapeutic agents by providing insights into the structure-activity relationship.
Mécanisme D'action
Target of Action
Almotriptan-d6 Hydrochloride primarily targets the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin receptor family and are predominantly found in cranial blood vessels and certain areas of the brain . The activation of these receptors plays a crucial role in the treatment of migraines .
Mode of Action
Almotriptan-d6 Hydrochloride acts as a selective agonist for the 5-HT1B and 5-HT1D receptors . By binding to these receptors, it causes vasoconstriction or narrowing of the blood vessels in the brain . This action helps to alleviate the symptoms of a migraine by reducing the inflammation and pain signals being sent to the brain .
Biochemical Pathways
The activation of the 5-HT1B and 5-HT1D receptors by Almotriptan-d6 Hydrochloride leads to a series of biochemical reactions that result in the constriction of cranial blood vessels . This vasoconstriction helps to reduce the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .
Pharmacokinetics
Almotriptan-d6 Hydrochloride is well absorbed and has a distribution volume of approximately 180 to 200 liters . It is metabolized via Monoamine Oxidase A (MAO-A) oxidative deamination (approximately 27% of the dose) and Cytochrome P450 3A4 and 2D6 (approximately 12% of the dose) to inactive metabolites . These metabolic pathways play a significant role in the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability .
Result of Action
The primary result of Almotriptan-d6 Hydrochloride’s action is the relief of migraine symptoms . By causing vasoconstriction in the cranial blood vessels, it reduces the pain signals being sent to the brain and stops the release of certain natural substances that cause pain, nausea, and other symptoms of a migraine .
Action Environment
The action of Almotriptan-d6 Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can lead to pharmacokinetic and pharmacodynamic interactions . For example, inhibitors and inducers of CYP3A4, which metabolizes Almotriptan-d6 Hydrochloride, can affect the drug’s efficacy and stability . Therefore, it’s important to consider these factors when administering Almotriptan-d6 Hydrochloride.
Analyse Biochimique
Biochemical Properties
Almotriptan-d6 Hydrochloride interacts with various enzymes and proteins, primarily through its role as a selective 5-HT1B/1D receptor agonist . It has a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and no significant affinity or pharmacological activity at 5-HT2, 5-HT3, or 5-HT4 receptor subtypes .
Cellular Effects
Almotriptan-d6 Hydrochloride exerts its effects on various types of cells, particularly those involved in the transmission of pain signals in the brain. It works by narrowing blood vessels in the brain, stopping pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .
Molecular Mechanism
The molecular mechanism of action of Almotriptan-d6 Hydrochloride involves its binding to 5-HT1B/1D receptors, leading to vasoconstriction of cranial blood vessels and thus affecting the redistribution of blood flow . This binding interaction with biomolecules results in the inhibition of pain signals sent to the brain .
Temporal Effects in Laboratory Settings
The effects of Almotriptan-d6 Hydrochloride over time in laboratory settings have been observed in various studies. For instance, the efficacy of oral Almotriptan is maintained over repeated doses for multiple attacks of migraine treated over a long period (up to 1 year) .
Dosage Effects in Animal Models
While specific studies on Almotriptan-d6 Hydrochloride’s dosage effects in animal models are limited, research on Almotriptan has shown that it has a significant effect on reducing the symptoms of migraine in rat models .
Metabolic Pathways
Almotriptan-d6 Hydrochloride is involved in several metabolic pathways. It is metabolized by 2-hydroxylation of the pyrrolidine group to form a carbinolamine metabolite intermediate, a reaction catalyzed by CYP3A4 and CYP2D6 . This metabolite is further oxidized by aldehyde dehydrogenase to the open ring gamma-aminobutyric acid metabolite .
Transport and Distribution
It is known that Almotriptan can be transferred into human breast milk, suggesting that it may be transported and distributed in various bodily fluids .
Subcellular Localization
The subcellular localization of Almotriptan-d6 Hydrochloride is not explicitly known. Given its mechanism of action, it is likely that it localizes to areas where 5-HT1B/1D receptors are present, such as the brain’s blood vessels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Almotriptan-d6 Hydrochloride involves the incorporation of deuterium into the molecular structure of Almotriptan. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of Almotriptan-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Almotriptan-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Almotriptan-d6 Hydrochloride .
Comparaison Avec Des Composés Similaires
Sumatriptan: Another selective serotonin receptor agonist used for migraine treatment.
Rizatriptan: Similar in function but differs in its pharmacokinetic profile.
Zolmitriptan: Known for its rapid onset of action in migraine relief.
Uniqueness of Almotriptan-d6 Hydrochloride: The primary uniqueness of Almotriptan-d6 Hydrochloride lies in its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic and pharmacodynamic studies. This makes it a valuable tool in both clinical and research settings .
Propriétés
IUPAC Name |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORSACTMVYHCT-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)



![[Tyr3,Lys5(Boc)]octreotide acetate](/img/new.no-structure.jpg)
![carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide](/img/structure/B562759.png)








